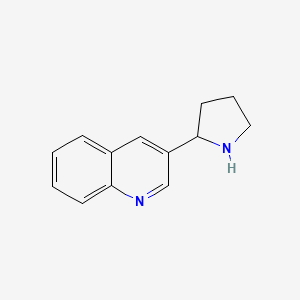

3-Pyrrolidin-2-yl-quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9,13-14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETHIJNTMQASAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398366 | |

| Record name | 3-Pyrrolidin-2-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499207-38-4 | |

| Record name | 3-Pyrrolidin-2-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-2-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Pyrrolidin-2-yl-quinoline: A Privileged Scaffold in Medicinal Chemistry

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3][4][5] Similarly, the pyrrolidine ring is a prevalent motif in numerous biologically active natural products and synthetic compounds.[6] The strategic fusion of these two pharmacophores into a single molecular entity, such as 3-pyrrolidin-2-yl-quinoline, presents a compelling scaffold for the development of novel drug candidates with potentially enhanced or unique pharmacological profiles. This comprehensive technical guide provides a detailed exploration of a viable synthetic route to this compound, anchored in the principles of the esteemed Friedländer annulation reaction. Furthermore, this guide delineates a complete workflow for the structural characterization and purity assessment of the target molecule, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Rationale for Quinoline-Pyrrolidine Hybrids

The quinoline scaffold is a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological activities, including but not limited to, antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The historical success of quinoline-based drugs, such as chloroquine and quinine, underscores the therapeutic potential embedded within this heterocyclic system. The pyrrolidine ring, a five-membered saturated heterocycle, is another critical pharmacophore frequently found in natural products and synthetic drugs. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive component for molecular design.

The strategic combination of these two potent moieties into a hybrid molecule like this compound is a compelling strategy in modern medicinal chemistry. Such molecular hybridization can lead to compounds with novel mechanisms of action, improved pharmacokinetic properties, and the potential to overcome drug resistance. This guide, therefore, focuses on a systematic approach to the synthesis and rigorous characterization of this compound, providing a foundational framework for its further investigation and development in therapeutic applications.

Synthetic Strategy: A Convergent Approach via Friedländer Annulation

The cornerstone of our proposed synthetic route to this compound is the Friedländer annulation , a classic and versatile method for the construction of the quinoline ring system.[7][8][9][10][11] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl functionality.

Our convergent synthetic strategy involves two key fragments:

-

Fragment A: A readily available 2-aminobenzaldehyde.

-

Fragment B: The less common 2-acetylpyrrolidine, which will be synthesized from a commercially available precursor.

The overall synthetic pathway is depicted in the following workflow diagram:

Figure 1: Proposed synthetic workflow for this compound.

Synthesis of the Key Precursor: 2-Acetylpyrrolidine (Fragment B)

The synthesis of the crucial ketone component, 2-acetylpyrrolidine, can be efficiently achieved from the readily available and chiral starting material, N-Boc-proline.

Step 1: Weinreb Amide Formation

The carboxylic acid of N-Boc-proline is first converted to its corresponding Weinreb amide. This intermediate is particularly useful as it reacts with organometallic reagents to afford ketones without the common side reaction of over-addition to form a tertiary alcohol.

Protocol:

-

To a solution of N-Boc-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling agent such as EDC (1.2 eq) in the presence of a base like triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Perform an aqueous workup and purify the crude product by column chromatography to yield the N-Boc-proline Weinreb amide.

Step 2: Grignard Reaction

The Weinreb amide is then reacted with methylmagnesium bromide (a Grignard reagent) to furnish the desired ketone, N-Boc-2-acetylpyrrolidine.

Protocol:

-

Dissolve the N-Boc-proline Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by flash chromatography to obtain N-Boc-2-acetylpyrrolidine.

Step 3: Boc Deprotection

The final step in the precursor synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, 2-acetylpyrrolidine.

Protocol:

-

Dissolve N-Boc-2-acetylpyrrolidine (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-2 hours.

-

Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 2-acetylpyrrolidine. This can be used directly in the subsequent Friedländer reaction or neutralized with a mild base if required.

The Friedländer Annulation: Assembling the Quinoline Core

With both fragments in hand, the final step is the acid- or base-catalyzed condensation to form the target molecule, this compound.

Protocol:

-

In a round-bottom flask, combine 2-aminobenzaldehyde (Fragment A, 1.0 eq) and 2-acetylpyrrolidine hydrochloride (Fragment B, 1.1 eq).

-

Add a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are essential for a complete characterization profile.

Figure 2: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[12][13][14][15] Both ¹H and ¹³C NMR spectra, along with 2D techniques like COSY and HSQC, should be acquired.

Sample Preparation Protocol:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Expected ¹H NMR Spectral Data (Hypothetical, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | Quinoline H-2 |

| ~8.10 | d | 1H | Quinoline H-4 |

| ~7.80-7.50 | m | 4H | Quinoline Ar-H |

| ~4.50 | t | 1H | Pyrrolidine H-2 |

| ~3.40-3.20 | m | 2H | Pyrrolidine H-5 |

| ~2.20-1.90 | m | 4H | Pyrrolidine H-3, H-4 |

| ~1.80 | br s | 1H | Pyrrolidine N-H |

Expected ¹³C NMR Spectral Data (Hypothetical, in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Quinoline C-8a |

| ~148.0 | Quinoline C-2 |

| ~136.0 | Quinoline C-4 |

| ~130.0-125.0 | Quinoline Ar-C |

| ~120.0 | Quinoline C-3 |

| ~60.0 | Pyrrolidine C-2 |

| ~46.0 | Pyrrolidine C-5 |

| ~30.0 | Pyrrolidine C-3 |

| ~25.0 | Pyrrolidine C-4 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.[16][17][18][19][20][21]

Sample Preparation Protocol:

-

For Electrospray Ionization (ESI), prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

For Electron Ionization (EI), a solid probe or direct injection can be used.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺) or [M+H]⁺: The most critical piece of information is the detection of the molecular ion. For this compound (C₁₃H₁₄N₂), the expected exact mass is approximately 198.1157 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.

-

Key Fragmentation Patterns: The fragmentation pattern can provide valuable structural insights.[22][23][24] Expected fragmentation pathways include:

-

Loss of the pyrrolidine ring or fragments thereof.

-

Cleavage of the bond between the quinoline and pyrrolidine rings.

-

Characteristic fragmentation of the quinoline nucleus.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.[25][26][27][28] A reverse-phase HPLC method is typically suitable for a molecule of this polarity.

HPLC Method Protocol:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram. A pure sample should exhibit a single, sharp, and symmetrical peak.

Conclusion and Future Perspectives

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a promising scaffold for drug discovery. By leveraging the well-established Friedländer annulation, this target molecule can be accessed in a convergent and efficient manner. The detailed characterization workflow, employing NMR, MS, and HPLC, provides a comprehensive framework for ensuring the structural integrity and purity of the synthesized compound.

The availability of a reliable synthetic route and a thorough analytical protocol for this compound opens the door for its extensive biological evaluation across various therapeutic areas. Future research should focus on exploring the structure-activity relationships (SAR) of this scaffold by synthesizing a library of analogues with diverse substitution patterns on both the quinoline and pyrrolidine rings. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing quinoline-pyrrolidine hybrid.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

-

El-Gohary, S. M., & Shaaban, M. (2017). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 71(1), 135-141. [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

-

Li, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 1-11. [Link]

-

Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

-

Proestos, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7017-7026. [Link]

-

Studzińska-Sroka, E., & Czerwińska, M. E. (2015). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Current Issues in Pharmacy and Medical Sciences, 28(2), 87-95. [Link]

-

ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wink, M. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Methods in Molecular Biology, 2083, 235-263. [Link]

-

ResearchGate. (n.d.). Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region. Retrieved from [Link]

-

Globe Thesis. (2007). Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry. Retrieved from [Link]

-

Ivanova, G., & Stoyanov, N. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1016. [Link]

-

Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(21), 15725-15756. [Link]

-

Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

-

Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

-

Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

-

Globe Thesis. (2008). Studies On The Synthesis Of Pyrrolidin-2-one Derivatives. Retrieved from [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Rakotondramanana, D. A., et al. (2016). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Talanta, 152, 164-170. [Link]

-

Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Friedlander quinoline synthesis [quimicaorganica.org]

- 10. jk-sci.com [jk-sci.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. chempap.org [chempap.org]

- 17. researchgate.net [researchgate.net]

- 18. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 22. globethesis.com [globethesis.com]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Pyrrolidin-2-yl-quinoline

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyrrolidin-2-yl-quinoline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound represents a novel heterocyclic scaffold that strategically combines the pharmacologically significant quinoline core with the versatile, sp³-rich pyrrolidine ring. The quinoline moiety is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics, particularly in oncology and infectious diseases.[1] Concurrently, the pyrrolidine ring is widely employed in drug discovery to enhance solubility, introduce stereochemical complexity, and explore three-dimensional chemical space, thereby improving ligand-target interactions.[2][3]

This guide provides a comprehensive framework for the physicochemical characterization of this compound. Due to its novelty, empirical data for this specific molecule is not yet prevalent in published literature. Therefore, this document serves a dual purpose: first, to present a robust set of in silico predictions for its core physicochemical properties, and second, to provide a detailed, field-proven experimental workflow for its empirical validation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, analyze, or utilize this promising chemical entity.

Introduction: A Rationale for the Quinoline-Pyrrolidine Hybrid Scaffold

The design of novel molecular entities in drug discovery often relies on the principle of combining validated pharmacophores to achieve synergistic or novel biological activities. The this compound scaffold is a prime example of this rational design approach.

-

The Quinoline Moiety: As a privileged scaffold, quinoline is a bicyclic aromatic heterocycle known for its rigid structure and ability to engage in various intermolecular interactions, including π-π stacking and hydrogen bonding.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), anticancer, and antibacterial effects.[4][5][6] The nitrogen atom imparts a weak basicity and serves as a hydrogen bond acceptor, influencing the molecule's overall pharmacokinetic profile.[7]

-

The Pyrrolidine Moiety: In contrast to the planar quinoline ring, pyrrolidine is a five-membered, saturated nitrogen heterocycle.[8] Its non-planar, flexible nature allows for precise three-dimensional orientation of substituents, which is critical for optimizing binding affinity to biological targets.[2] The presence of the sp³-hybridized carbons and the basic nitrogen atom typically enhances aqueous solubility and introduces a key stereocenter, offering opportunities for developing stereoisomer-specific therapeutics.[2][3]

The Synergistic Hypothesis: By coupling the pyrrolidine ring at the 3-position of the quinoline core, the resulting molecule is hypothesized to possess a unique combination of properties. The quinoline portion can serve as an anchor in target binding sites, while the pyrrolidine substituent can provide a vector for improved solubility and stereospecific interactions, potentially leading to novel mechanisms of action or improved drug-like properties compared to simpler derivatives of either parent scaffold.

Predicted Physicochemical Properties (In Silico Analysis)

In the absence of experimental data, computational methods provide reliable estimates of key physicochemical parameters. These predictions are essential for guiding synthesis, purification, and formulation development. The properties for this compound have been calculated based on its structure and are summarized below.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₄N₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 198.27 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |

| XLogP3 | 2.6 - 3.0 | A measure of lipophilicity; impacts solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | Correlates with passive molecular transport through membranes (e.g., blood-brain barrier). |

| Hydrogen Bond Donors | 1 (Pyrrolidine N-H) | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | 2 (Quinoline N, Pyrrolidine N) | Key for molecular recognition at the target site and for solubility. |

| pKa₁ (most basic) | ~9.5 - 10.5 (Pyrrolidine N) | The aliphatic amine is expected to be the stronger base. |

| pKa₂ (least basic) | ~4.5 - 5.5 (Quinoline N) | The aromatic amine's basicity is significantly lower.[7] |

Proposed Synthetic and Analytical Workflows

A robust and reproducible synthesis is the first step in characterizing any new chemical entity. Following synthesis, a multi-step analytical workflow is required to confirm its identity, purity, and key properties.

High-Level Synthetic Strategy

A plausible synthetic route involves a metal-catalyzed cross-coupling reaction, a common and versatile method for forming C-C bonds.

Caption: Proposed Stille cross-coupling synthetic workflow for this compound.

Analytical Characterization Workflow

This workflow outlines the logical sequence of experiments to confirm the structure, purity, and fundamental properties of the synthesized compound.

Caption: A comprehensive workflow for the analytical characterization of a new chemical entity (NCE).

Experimental Protocols

The following protocols are designed to be self-validating and are based on industry-standard methodologies.

Structural Verification: NMR and Mass Spectrometry

Causality: Unambiguous confirmation of the chemical structure is paramount. High-Resolution Mass Spectrometry (HRMS) validates the elemental composition, while Nuclear Magnetic Resonance (NMR) confirms the atomic connectivity and proton/carbon environment.

Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis: Acquire data in positive ion mode. The expected [M+H]⁺ ion for C₁₃H₁₄N₂ is m/z 199.1230. An observed mass within 5 ppm of the theoretical mass confirms the molecular formula. Expected fragmentation would likely involve the loss of the pyrrolidine ring or cleavage within it.[9]

Protocol: NMR Spectroscopy (¹H, ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H Signals:

-

Quinoline Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm).

-

Pyrrolidine Protons: A series of multiplets in the aliphatic region (~1.5-4.0 ppm), including a signal for the N-H proton.

-

-

Expected ¹³C Signals: Signals corresponding to the 13 unique carbon atoms in both the aromatic and aliphatic regions. 2D NMR (COSY, HSQC) should be used to confirm assignments.

Purity Assessment: Reverse-Phase HPLC

Causality: Quantifying the purity of a compound is essential for ensuring that biological data is attributable to the compound of interest and not an impurity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[10]

Protocol: Analytical RP-HPLC

-

System: An HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-22 min: 95% to 5% B

-

22-25 min: 5% B

-

-

Detection: Monitor at 254 nm and 280 nm.

-

Analysis: Purity is calculated based on the area percentage of the main peak. A purity level of >95% is typically required for biological screening.

Physicochemical Property Determination

Causality: Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask)

-

Procedure: Add an excess amount of solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove the supernatant, dilute if necessary, and quantify the concentration of the dissolved compound via a calibrated HPLC-UV or LC-MS method.

Protocol: Lipophilicity (LogD at pH 7.4)

-

System: Use n-octanol (pre-saturated with PBS) and PBS at pH 7.4 (pre-saturated with n-octanol).

-

Procedure: Add a known amount of the compound to a vial containing equal volumes of the two phases.

-

Equilibration: Vortex vigorously for 1-3 minutes and then let the phases separate for at least 30 minutes.

-

Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

-

Calculation: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Potential Applications and Future Directions

Given the established roles of its constituent scaffolds, this compound is a compelling candidate for screening in several therapeutic areas:

-

Oncology: Many quinoline-based compounds function as kinase inhibitors.[5]

-

Infectious Diseases: The quinoline core is famous for its antimalarial and antibacterial properties.[4][6]

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is present in many CNS-active agents, and its properties may facilitate blood-brain barrier penetration.[3]

Future work should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to investigate stereospecific biological activity, a common feature for compounds containing the pyrrolidine scaffold.[2] Screening this compound against diverse biological target panels will be crucial in elucidating its therapeutic potential.

References

-

PubChem. 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965. [Link]

-

PubMed. Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. [Link]

-

Amanote Research. Synthesis of 3-(Quinolin-2-Yl)- And. [Link]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

PubChem. Pyrrolidin-1-yl(quinolin-2-yl)methanimine | C14H15N3 | CID 63222871. [Link]

-

PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942. [Link]

-

ResearchGate. Preparation of pyrrolidinyl‐quinoline based pyrazoline derivatives 26(a–l). [Link]

-

PubChem. 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid (C14H14N2O2). [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

ResearchGate. The Physical and Chemical Properties of Quinoline. [Link]

-

MDPI. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

Wikipedia. Quinoline. [Link]

-

Cheméo. Chemical Properties of Quinoline (CAS 91-22-5). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chempap.org [chempap.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Mechanism of 3-Pyrrolidin-2-yl-quinoline

A Note on the Subject Compound: Direct research on the specific molecule "3-Pyrrolidin-2-yl-quinoline" is limited in publicly accessible scientific literature. This guide, therefore, synthesizes information on the well-established biological activities of its core components: the quinoline scaffold and the pyrrolidine moiety. By understanding the pharmacology of these two critical pharmacophores, we can postulate a probable mechanism of action for the hybrid molecule and outline a comprehensive strategy for its experimental validation. This approach is standard in medicinal chemistry for exploring the potential of novel chemical entities.

Part 1: Deconstructing the Pharmacophores - Quinoline and Pyrrolidine

The biological activity of this compound is likely a composite of the properties inherent to its quinoline and pyrrolidine rings.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in drug development, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects.[2][3][4]

Key Biological Targets and Mechanisms of Quinoline Derivatives:

-

Antimalarial Activity: Quinoline-based drugs like chloroquine are thought to interfere with hemoglobin digestion in the malaria parasite's food vacuole. They accumulate in this acidic compartment and are believed to inhibit the polymerization of toxic heme, leading to parasite death.[5][6]

-

Anticancer Activity: Various quinoline derivatives exhibit cytotoxicity against a range of cancer cell lines.[7][8] Mechanisms include the inhibition of cell proliferation and the induction of apoptosis.[9]

-

Neurodegenerative Diseases: The quinoline structure is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's.[10][11] Some derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[12][13]

-

NMDA Receptor Antagonism: Certain quinoline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[14][15] This action can modulate neuronal excitability and is relevant in conditions like epilepsy and neurodegenerative disorders.[16]

The Pyrrolidine Moiety: A Versatile Component in Drug Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another prevalent scaffold in pharmacologically active compounds.[17] It is a key structural element in the amino acid proline and is found in numerous natural and synthetic drugs.[18]

Key Biological Roles and Mechanisms of Pyrrolidine-Containing Compounds:

-

Broad-Spectrum Activity: Pyrrolidine derivatives have shown a wide range of biological effects, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory properties.[19][20]

-

Enzyme Inhibition: The pyrrolidine structure is often incorporated into enzyme inhibitors. For example, it is a component of several dipeptidyl peptidase-IV (DPP-4) inhibitors used in the treatment of type II diabetes.[18]

-

Neuropharmacology: Pyrrolidine-containing compounds have been investigated for their potential in treating neurodegenerative diseases.[21] They can serve as memory enhancers and may protect neuronal tissue from toxic insults.[17][21]

-

Structural and Physicochemical Contributions: The pyrrolidine motif can enhance a drug's aqueous solubility and provide a three-dimensional structure that can improve binding to target proteins.[18][22] The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[18]

Part 2: Postulated Mechanism of Action for this compound

Based on the known activities of its constituent parts, a primary hypothesized mechanism of action for this compound is its role as a modulator of neurotransmitter receptors, particularly the NMDA receptor .

The quinoline core has been established as a scaffold for NMDA receptor antagonists, often acting at the glycine modulatory site.[15] The pyrrolidine ring, with its potential for hydrogen bonding and its presence in other neuroactive compounds, could enhance the binding affinity and specificity of the molecule to the receptor complex.

Hypothesized Signaling Pathway: NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[23] However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[23]

An antagonist like this compound could potentially bind to the NMDA receptor, preventing its activation by glutamate and glycine. This would lead to a reduction in calcium influx into the neuron, thereby mitigating excitotoxic damage.

Caption: Hypothesized NMDA Receptor Antagonism by this compound.

Part 3: Experimental Validation Workflow

A systematic, multi-tiered approach is necessary to validate the hypothesized mechanism of action.

Tier 1: In Vitro Characterization

The initial phase focuses on confirming the direct interaction of the compound with its putative target and assessing its cellular effects.

3.1.1 Radioligand Binding Assays

-

Objective: To determine if this compound binds to the NMDA receptor and to quantify its binding affinity (Ki).

-

Protocol:

-

Prepare synaptic membrane fractions from rat brain tissue.

-

Incubate the membranes with a radiolabeled ligand known to bind to the NMDA receptor (e.g., [³H]CGP 39653 for the glutamate site or [³H]glycine for the glycine site).

-

Add varying concentrations of this compound to compete with the radioligand.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value.

-

3.1.2 Electrophysiology Studies

-

Objective: To assess the functional effect of the compound on NMDA receptor activity.

-

Protocol:

-

Use patch-clamp electrophysiology on cultured neurons or cells expressing NMDA receptors (e.g., Xenopus oocytes).

-

Apply NMDA and glycine to elicit an inward current through the NMDA receptor channels.

-

Perfuse the cells with varying concentrations of this compound and measure the change in the NMDA-evoked current.

-

Determine if the compound acts as a competitive or non-competitive antagonist.

-

Tier 2: Cell-Based Assays

This stage investigates the compound's effects in a cellular context, particularly its ability to protect against excitotoxicity.

3.2.1 Neuroprotection Assay

-

Objective: To determine if the compound can protect neurons from NMDA-induced cell death.

-

Protocol:

-

Culture primary cortical neurons.

-

Pre-treat the neurons with different concentrations of this compound for a specified period.

-

Expose the neurons to a toxic concentration of NMDA for a short duration.

-

After 24 hours, assess cell viability using a quantitative method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

A reduction in cell death in the presence of the compound indicates a neuroprotective effect.

-

Caption: A Multi-Tiered Workflow for Validating the Mechanism of Action.

Tier 3: In Vivo Evaluation

The final stage involves assessing the compound's properties and efficacy in a living organism.

3.3.1 Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Protocol:

-

Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous and oral routes.

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the compound using LC-MS/MS.

-

Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

3.3.2 Pharmacodynamic (PD) Studies

-

Objective: To confirm that the compound engages its target in the brain at relevant doses.

-

Protocol:

-

Administer the compound to animals at doses informed by PK studies.

-

At a time point corresponding to the expected peak brain concentration, euthanize the animals and collect brain tissue.

-

Perform ex vivo binding assays on brain homogenates to measure the occupancy of the NMDA receptor by the compound.

-

3.3.3 Efficacy in Animal Models

-

Objective: To evaluate the therapeutic potential of the compound in a relevant disease model.

-

Protocol:

-

Select an appropriate animal model of a neurological disorder where NMDA receptor hyperexcitability is implicated (e.g., a model of epilepsy, stroke, or traumatic brain injury).

-

Administer the compound to the animals according to a predefined dosing regimen.

-

Assess relevant behavioral or physiological endpoints (e.g., seizure frequency, infarct volume, or cognitive function).

-

A statistically significant improvement in the treated group compared to the vehicle control would provide strong evidence for the compound's therapeutic potential.

-

Part 4: Data Summary and Interpretation

| Experiment | Key Parameter | Interpretation of a Positive Result |

| Radioligand Binding | Ki (Inhibitory Constant) | A low Ki value (nM range) indicates high-affinity binding to the NMDA receptor. |

| Electrophysiology | % Inhibition of Current | A dose-dependent reduction in NMDA-evoked current confirms functional antagonism. |

| Neuroprotection Assay | EC50 (Effective Concentration) | A low EC50 value demonstrates potent protection of neurons against excitotoxicity. |

| Pharmacokinetics | Oral Bioavailability (%) | A high percentage indicates good absorption after oral administration. |

| Pharmacodynamics | Receptor Occupancy (%) | Significant receptor occupancy at therapeutic doses confirms target engagement in vivo. |

| Animal Model Efficacy | Therapeutic Endpoint | Improvement in disease-specific measures indicates potential as a therapeutic agent. |

Conclusion

While direct evidence for the mechanism of action of this compound is not yet established in the literature, a strong hypothesis can be formulated based on the well-documented pharmacology of its quinoline and pyrrolidine components. The most probable mechanism is the antagonism of the NMDA receptor, a target of significant interest for the treatment of a variety of neurological and psychiatric disorders. The comprehensive experimental workflow detailed in this guide provides a robust framework for rigorously testing this hypothesis and elucidating the full therapeutic potential of this promising compound. The successful execution of these studies would not only define the molecule's mechanism of action but also pave the way for its further development as a novel therapeutic agent.

References

- Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- Kumar S, Bawa S, Gupta H. Biological activities of quinoline derivatives. Mini Rev Med Chem. 2009 Dec;9(14):1648-54.

- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. 2022 Sep 17.

- Bentham Science Publishers. Biological Activities of Quinoline Derivatives. 2009 Dec 1.

- ResearchGate. (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. 2020 Jun 4.

- Poyraz S, et al. Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. 2023 Sep 6.

- Lester RA, et al. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. PubMed. 1989 Jun 12.

- Salhoff CR, et al. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. PubMed.

- PMC - NIH. Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

- ResearchGate. Pyrrolidine alkaloids and their promises in pharmacotherapy | Request PDF.

- Safrole. Pyrrolidine Properties, Reactions and Applications.

- Jhamandas K, et al. Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid. PubMed.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

- Technology Networks. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. 2021 Jul 20.

- ResearchGate. Some of the most commonly found neurodegenerative diseases.

- PMC. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.

- ResearchGate. (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. 2020 Jun 10.

- PubMed Central. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Walsh Medical Media. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. 2020 Jun 17.

- Wikipedia. NMDA receptor antagonist.

- Foley M, Tilley L. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.

- Foley M, Tilley L. Quinoline antimalarials: mechanisms of action and resistance. PubMed. 1997 Feb.

- ResearchGate. Synthesis new derivatives of quinoline and study the biological activity for some of them. 2025 Aug 7.

- Chen YL, et al. Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. img01.pharmablock.com [img01.pharmablock.com]

- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. technologynetworks.com [technologynetworks.com]

- 22. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Pyrrolidin-2-yl-quinoline

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Pyrrolidin-2-yl-quinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive yet robust characterization. We will explore the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's unique architecture and its spectral fingerprints. Methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for laboratory application.

Introduction: The Structural and Pharmaceutical Context

The fusion of a quinoline core with a pyrrolidine substituent at the 3-position creates a molecule of significant interest in medicinal chemistry. The quinoline moiety is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a crucial scaffold in a vast number of natural products and synthetic bioactive compounds.[3] The resulting conjugate, this compound, thus presents a compelling target for drug discovery programs.

Accurate structural elucidation is the bedrock of understanding structure-activity relationships (SAR). Spectroscopic techniques provide the most powerful and definitive means of confirming molecular structure and purity. This guide will, therefore, serve as a foundational reference for the characterization of this molecule and its future analogues.

Below is the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Structure of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H2' (Quinoline) | 8.5 - 8.8 | Singlet (s) | Highly deshielded proton adjacent to the quinoline nitrogen and C3 substituent. |

| H4' (Quinoline) | 8.0 - 8.2 | Singlet (s) | Deshielded proton on the pyridine ring of the quinoline. |

| H5'/H8' (Quinoline) | 7.8 - 8.1 | Doublet (d) | Protons on the carbocyclic ring, deshielded by proximity to the fused pyridine ring. |

| H6'/H7' (Quinoline) | 7.4 - 7.7 | Multiplet (m) | Protons on the carbocyclic ring, exhibiting complex splitting. |

| H2 (Pyrrolidine) | 3.8 - 4.2 | Triplet (t) or Multiplet (m) | Methine proton at the chiral center, adjacent to the quinoline ring and nitrogen. |

| H5 (Pyrrolidine) | 3.0 - 3.5 | Multiplet (m) | Methylene protons adjacent to the nitrogen. |

| H3/H4 (Pyrrolidine) | 1.8 - 2.5 | Multiplet (m) | Aliphatic methylene protons of the pyrrolidine ring. |

| N-H (Pyrrolidine) | 1.5 - 3.0 | Broad Singlet (br s) | Exchangeable proton; position and intensity are solvent and concentration dependent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule, with each unique carbon atom producing a distinct signal. [4]Quaternary carbons are typically weaker in intensity.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2', C9' (Quinoline) | 148 - 152 | Quaternary carbons and C2' adjacent to nitrogen. |

| C4' (Quinoline) | 135 - 138 | Aromatic CH carbon. |

| C3' (Quinoline) | 130 - 134 | Quaternary carbon bearing the pyrrolidine substituent. |

| C5', C7', C10' (Quinoline) | 127 - 130 | Aromatic CH and quaternary carbons. |

| C6', C8' (Quinoline) | 122 - 127 | Aromatic CH carbons. |

| C2 (Pyrrolidine) | 55 - 65 | Methine carbon at the junction with the quinoline ring. |

| C5 (Pyrrolidine) | 45 - 55 | Methylene carbon adjacent to the nitrogen. |

| C3, C4 (Pyrrolidine) | 25 - 35 | Aliphatic methylene carbons. |

Causality and Experimental Considerations

-

Expertise in Practice: The choice of a high-field spectrometer (e.g., 500 MHz) is crucial to resolve the complex multiplets expected in the aromatic region of the ¹H spectrum. For definitive assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. [1]COSY will reveal proton-proton coupling networks within the quinoline and pyrrolidine rings, while HMBC will establish long-range (2-3 bond) correlations between protons and carbons, critically linking the two ring systems.

-

Trustworthiness through Protocol: A reliable NMR protocol ensures reproducibility and accuracy.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of purified this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be needed to detect quaternary carbons.

-

2D Experiments (Recommended): Acquire standard gCOSY, gHSQC, and gHMBC spectra to establish connectivity.

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [5]The spectrum of this compound will be a composite of absorptions from the aromatic quinoline system and the aliphatic secondary amine of the pyrrolidine ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety | Expected Intensity |

| 3300 - 3350 | N-H Stretch | Secondary Amine (Pyrrolidine) | Medium, Sharp |

| 3050 - 3100 | Aromatic C-H Stretch | Quinoline | Medium to Weak |

| 2850 - 2960 | Aliphatic C-H Stretch | Pyrrolidine | Medium to Strong |

| 1590 - 1620 | C=C and C=N Stretch | Quinoline Ring | Medium to Strong |

| 1450 - 1550 | Aromatic Ring Skeletal Vibrations | Quinoline Ring | Medium to Strong |

| 1100 - 1250 | C-N Stretch | Aromatic & Aliphatic Amine | Medium |

| 750 - 850 | C-H Out-of-Plane Bend | Substituted Aromatic Ring | Strong |

Interpretation and Experimental Protocol

-

Key Diagnostic Peaks: The most informative peaks will be the single, sharp N-H stretch around 3300 cm⁻¹, characteristic of a secondary amine, and the strong C-H bending peaks below 900 cm⁻¹, which can help confirm the substitution pattern on the quinoline ring. [6][7]The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a key confirmation of the hybrid structure. [8]

-

Self-Validating Protocol:

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, we would expect to see a clear molecular ion peak and characteristic fragmentation pathways.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Formula: C₁₃H₁₄N₂

-

Exact Mass: 198.1157 g/mol

-

Molecular Ion (M⁺•): m/z = 198

The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure. [9]Aromatic heterocyclic compounds typically show a prominent molecular ion peak due to their stability. [9]

Plausible Fragmentation Pathway

The primary fragmentation is expected to occur at the bond between the two ring systems and within the pyrrolidine ring, which is less stable than the aromatic quinoline core.

Caption: Predicted EI-MS fragmentation pathway.

-

Benzylic-type Cleavage: The most likely initial fragmentation is the cleavage of the C-C bond between the quinoline and pyrrolidine rings. This would lead to the formation of a stable quinoline cation at m/z = 128 (M - C₄H₇N) or a pyrrolidinyl radical cation.

-

Alpha-Cleavage: Cleavage of the C-C bond within the pyrrolidine ring alpha to the nitrogen atom is also a common pathway for amines. This could result in the loss of an ethylene molecule (C₂H₄), leading to a fragment at m/z = 170 .

-

Loss of H•: Loss of a hydrogen radical from the molecular ion can produce a significant peak at m/z = 197 .

Experimental Protocol

-

Expertise in Practice: While EI-MS is excellent for fragmentation analysis, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are superior for unambiguously determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Protocol: ESI-HRMS for Accurate Mass Determination

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Ionization: Apply appropriate ESI parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺, expected m/z = 199.1235). Use the instrument's software to calculate the elemental composition and compare it to the theoretical value. The mass accuracy should be within 5 ppm.

-

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectral data, grounded in established chemical principles and data from related structures. The detailed protocols offer a validated methodology for researchers to acquire high-quality, reproducible data. By integrating the information from these distinct spectroscopic methods—confirming molecular weight by MS, identifying functional groups by IR, and mapping the precise atomic connectivity by NMR—scientists can achieve unambiguous structural confirmation, a critical step in the advancement of drug discovery and development.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available at: [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Globe Thesis. (2007). Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry. Available at: [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available at: [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

PubChem. (n.d.). Pyrrolidin-1-yl(quinolin-2-yl)methanimine. Available at: [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

-

Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Available at: [Link]

-

PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Available at: [Link]

-

ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Available at: [Link]

-

PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid (C14H14N2O2). Available at: [Link]

-

Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

-

PubChem. (n.d.). 1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine. Available at: [Link]

-

NIST WebBook. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Available at: [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Available at: [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Available at: [Link]

-

NIST WebBook. (n.d.). Pyrrolidine. Available at: [Link]

-

NIST WebBook. (n.d.). Quinoline. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Biological Activity Screening of 3-Pyrrolidin-2-yl-quinoline Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 3-pyrrolidin-2-yl-quinoline derivatives. By integrating established principles of medicinal chemistry with detailed, field-proven experimental protocols, this document serves as an in-depth resource for elucidating the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Quinoline-Pyrrolidine Hybrid Scaffold

The fusion of a quinoline core with a pyrrolidine moiety presents a compelling structural motif in medicinal chemistry. The quinoline ring system is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a prevalent feature in many natural and synthetic bioactive compounds.[2] The combination of these two scaffolds in the form of this compound derivatives offers the potential for novel pharmacological profiles and mechanisms of action. This guide outlines a rational and efficient approach to screen these derivatives and uncover their therapeutic promise.

Rationale for Screening: Potential Biological Activities

Based on the known pharmacological profiles of the parent quinoline and pyrrolidine scaffolds, the primary areas for the biological activity screening of this compound derivatives should focus on:

-

Anticancer Activity: Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like tyrosine kinases and topoisomerases.

-

Antimicrobial Activity: The quinoline scaffold is a cornerstone of many antibacterial and antifungal agents.[3][4] The addition of a pyrrolidine ring could enhance this activity or broaden the spectrum of susceptible pathogens.

-

Neuroprotective Activity: Emerging research suggests that certain quinoline and pyrrolidine derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[5][6][7][8]

Synthesis of this compound Derivatives

While a universal synthetic route may not be applicable for all derivatives, a common strategy involves a multi-step synthesis. A plausible synthetic pathway could involve the initial synthesis of a substituted quinoline precursor followed by the introduction of the pyrrolidine moiety. The Friedländer annulation is a classical and effective method for quinoline synthesis, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A general retrosynthetic analysis is presented below:

Caption: Retrosynthetic analysis of this compound.

For a more detailed synthetic approach, researchers can refer to methodologies described for structurally related compounds such as pyrrolo[2,3-c]quinolines.[9]

Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activities of newly synthesized this compound derivatives.

Caption: Tiered screening cascade for this compound derivatives.

Detailed Experimental Protocols

Part 1: Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Derivative 1 | MCF-7 | 48 | [Insert Value] |

| Derivative 2 | A549 | 48 | [Insert Value] |

| Doxorubicin | MCF-7 | 48 | [Insert Value] |

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Part 2: Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | [Insert Value] | [Insert Value] |

| Derivative 2 | [Insert Value] | [Insert Value] |

| Ciprofloxacin | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. The proposed screening cascade, from initial cytotoxicity and antimicrobial assessments to more in-depth mechanistic studies, allows for a comprehensive evaluation of the therapeutic potential of this novel class of compounds. Positive hits from these in vitro screens will warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and detailed toxicological profiling. The exploration of the this compound scaffold holds significant promise for the discovery of new and effective therapeutic agents.

References

-

Review on recent development of quinoline for anticancer activities. (URL: [Link])

-

Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrrolidines. (URL: [Link])

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (URL: [Link])

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (URL: [Link])

-

Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apjhs.com [apjhs.com]